3-(4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that has attracted significant interest in medicinal chemistry and pharmacology. The structure features a pyridazine core substituted with both a pyrazolyl group and a piperazinyl group, which is further functionalized with a sulfonyl moiety derived from a dimethoxyphenyl group. This unique architecture is believed to contribute to its potential biological activity and therapeutic applications.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information on its synthesis, properties, and applications.
This compound falls under the category of heterocyclic compounds, specifically those containing both pyridazine and pyrazole rings. It is also classified as a sulfonamide derivative, which is known for its diverse biological activities.
The synthesis of 3-(4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves several key steps:
The synthesis may require specific conditions such as controlled temperature, pressure, and solvent systems to optimize yields and purity. The use of catalysts can also enhance reaction efficiency.
The molecular formula of 3-(4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is . Its molecular weight is approximately 396.55 g/mol.
The compound's structure can be represented using various chemical notation systems:
InChI=1S/C18H24N6O3S/c1-10(2)15-19(21)20(22)17(24)16(15)23-14(11-5-6-12(19)25)13(3)4/h5-7H,8-9H2,1-4H3
CC(C)C1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)c3ccc(C(=O)OC)cc3
The compound can undergo various chemical reactions typical for sulfonamide derivatives, including:
Reactions involving this compound may require specific conditions such as pH control or temperature regulation to ensure desired outcomes without degradation of sensitive functional groups.
The mechanism of action for 3-(4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine likely involves its interaction with specific biological targets such as enzymes or receptors.
Research suggests that compounds with similar structures may act as inhibitors or modulators of certain biochemical pathways, influencing processes such as cell signaling or metabolic regulation.
This compound typically exhibits:
Key chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are often employed to characterize this compound thoroughly.
The unique structural features of 3-(4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine make it a valuable candidate in various scientific fields including:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6